molecular formula C16H16O4 B3110969 Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate CAS No. 181027-15-6

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate

Cat. No.: B3110969
CAS No.: 181027-15-6
M. Wt: 272.29 g/mol
InChI Key: KWMJZQVLNSEVKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate is an organic compound that features a naphthalene ring attached to an ethyl ester group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate typically involves the reaction of naphthalen-1-ol with ethyl 4-chloro-3-oxobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthalen-1-ol attacks the carbon atom bonded to the chlorine in ethyl 4-chloro-3-oxobutanoate, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the ester and keto groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(phenyl-1-yloxy)-3-oxobutanoate
  • Ethyl 4-(benzyl-1-yloxy)-3-oxobutanoate
  • Ethyl 4-(pyridin-1-yloxy)-3-oxobutanoate

Uniqueness

Ethyl 4-(naphthalen-1-yloxy)-3-oxobutanoate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-naphthalen-1-yloxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)10-13(17)11-20-15-9-5-7-12-6-3-4-8-14(12)15/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMJZQVLNSEVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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